molecular formula C14H15N3O2 B8027625 1,4,5,7-Tetrahydro-pyrazolo[3,4-c]pyridine-6-carboxylic acid benzyl ester

1,4,5,7-Tetrahydro-pyrazolo[3,4-c]pyridine-6-carboxylic acid benzyl ester

Cat. No.: B8027625
M. Wt: 257.29 g/mol
InChI Key: NQEGFSHMUOFDQX-UHFFFAOYSA-N
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Description

1,4,5,7-Tetrahydro-pyrazolo[3,4-c]pyridine-6-carboxylic acid benzyl ester is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused pyrazole and pyridine ring system, which is a common motif in many bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,7-Tetrahydro-pyrazolo[3,4-c]pyridine-6-carboxylic acid benzyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of a catalyst such as amorphous carbon-supported sulfonic acid (AC-SO3H) under ethanol at room temperature . This method provides moderate to good yields and is advantageous due to its simplicity and mild reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of catalysts and solvents is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1,4,5,7-Tetrahydro-pyrazolo[3,4-c]pyridine-6-carboxylic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1,4,5,7-Tetrahydro-pyrazolo[3,4-c]pyridine-6-carboxylic acid benzyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4,5,7-Tetrahydro-pyrazolo[3,4-c]pyridine-6-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit kinases or other proteins critical for cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,5,7-Tetrahydro-pyrazolo[3,4-c]pyridine-6-carboxylic acid benzyl ester is unique due to its specific substitution pattern and the presence of the benzyl ester group. This structural feature may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds.

Properties

IUPAC Name

benzyl 1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c18-14(19-10-11-4-2-1-3-5-11)17-7-6-12-8-15-16-13(12)9-17/h1-5,8H,6-7,9-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEGFSHMUOFDQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=NN2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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